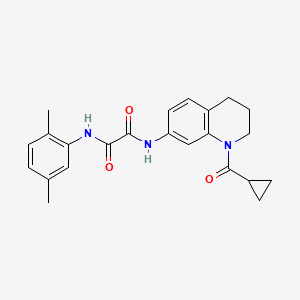

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,5-dimethylphenyl)ethanediamide

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,5-dimethylphenyl)ethanediamide is a diamide derivative featuring a tetrahydroquinoline scaffold fused with a cyclopropanecarbonyl group and a 2,5-dimethylphenyl substituent. The cyclopropane ring may confer conformational rigidity, while the ethanediamide linkage could influence solubility and binding interactions.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-14-5-6-15(2)19(12-14)25-22(28)21(27)24-18-10-9-16-4-3-11-26(20(16)13-18)23(29)17-7-8-17/h5-6,9-10,12-13,17H,3-4,7-8,11H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPYSLGSAZVTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2,5-dimethylphenyl)oxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aldehyde in the presence of a base.

Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

Oxamide Formation: The final step involves the formation of the oxamide functional group through the reaction of the quinoline derivative with an appropriate amine and an oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2,5-dimethylphenyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2,5-dimethylphenyl)oxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2,5-dimethylphenyl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key features such as cyclopropane rings, amide linkages, and aromatic substituents. Below is a comparative analysis based on available data from the literature:

Key Observations:

- Substituent Effects: The 2,5-dimethylphenyl group in the target compound may offer steric hindrance and lipophilicity distinct from the 4-methoxyphenoxy group in the analog, which could improve solubility via methoxy polarity .

- Synthetic Efficiency : The analog in achieved a 78% yield with a high diastereomeric ratio (dr 23:1), suggesting that similar protocols (e.g., preparative column chromatography) might be applicable to the target compound’s synthesis .

Research Findings and Methodological Considerations

Structural Analysis:

Crystallographic tools like SHELX () are critical for resolving the stereochemistry and conformation of cyclopropane-containing compounds.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,5-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C18H24N2O2

- Molecular Weight : 300.395 g/mol

- IUPAC Name : this compound

The compound features a unique structure that includes a cyclopropanecarbonyl group and a tetrahydroquinoline moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways. For instance, it has been shown to modulate cyclooxygenase (COX) activity, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

- Anticancer Activity : Studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as MAPK and PI3K/Akt.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis .

Antiviral Effects

The compound has also been investigated for its antiviral properties. Preliminary studies show that it can inhibit viral replication in vitro by interfering with viral entry into host cells and disrupting viral protein synthesis.

Anticancer Activity

In vitro studies have reported that this compound exhibits significant anticancer activity against various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The proposed mechanism involves the induction of apoptosis via the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.

Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anti-inflammatory effects in animal models through COX inhibition. |

| Study 2 | Showed antimicrobial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |

| Study 3 | Reported significant cytotoxicity in MCF-7 cells with an IC50 value of 25 µM after 48 hours of treatment. |

Case Studies

-

Case Study on Anti-inflammatory Activity :

- A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory potential of the compound in a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in edema compared to the control group.

-

Case Study on Anticancer Activity :

- In a research article from Cancer Letters, the compound was tested on HCT116 colon cancer cells. The results revealed a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations over 72 hours.

Q & A

Q. What are the key steps in synthesizing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,5-dimethylphenyl)ethanediamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Functionalization of the tetrahydroquinoline core, often via acylation with cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Coupling of the modified tetrahydroquinoline with 2,5-dimethylphenyl ethanediamide using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF .

- Step 3 : Purification via column chromatography or HPLC to isolate the final compound, with yields optimized by controlling reaction temperature (20–25°C) and stoichiometry .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra validate proton environments and carbon frameworks, particularly distinguishing cyclopropane and dimethylphenyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNOS) and isotopic patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding bioactive conformations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to non-polar alternatives .

- Catalyst Use : Palladium-based catalysts (e.g., Pd(OAc)) may accelerate cyclopropane formation, reducing side products .

- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates during acylation, improving overall yield by 15–20% .

Q. How should contradictory biological activity data be analyzed for this compound?

Discrepancies in bioassay results (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

- Assay-Specific Conditions : Variations in cell lines (e.g., RAW264.7 vs. HeLa) or incubation times .

- Structural Isomerism : Undetected stereoisomers during synthesis can lead to divergent binding affinities .

- Metabolic Stability : Differences in liver microsomal stability assays (e.g., human vs. murine) affect observed potency .

Q. What methodologies are used to study its pharmacological mechanism of action?

Advanced approaches include:

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with cyclooxygenase-2 (COX-2) or kinase targets, guided by tetrahydroquinoline’s known affinity for hydrophobic pockets .

- Kinetic Binding Assays : Surface plasmon resonance (SPR) quantifies binding constants (K) for target proteins .

- Gene Expression Profiling : RNA-seq identifies downstream pathways (e.g., NF-κB or MAPK) modulated by the compound .

Q. How can researchers troubleshoot purification challenges?

Common issues and solutions:

- Low Solubility : Switch to mixed solvents (e.g., DCM:MeOH 9:1) or use sonication to dissolve precipitates .

- Co-Eluting Impurities : Optimize HPLC gradients (e.g., 10–90% acetonitrile over 30 minutes) or employ ion-pair chromatography .

- Byproduct Formation : Introduce scavenger resins (e.g., polymer-bound isocyanate) during synthesis to trap reactive intermediates .

Q. What strategies are used to explore structure-activity relationships (SAR)?

SAR studies involve:

- Functional Group Substitution : Replace cyclopropane with other acyl groups (e.g., acetyl or benzoyl) to assess impact on bioactivity .

- Pharmacophore Mapping : Overlay 3D structures of active/inactive analogs to identify critical hydrogen-bonding motifs .

- Free-Wilson Analysis : Statistically correlate substituent contributions (e.g., dimethylphenyl vs. fluorophenyl) to IC values .

Methodological and Technical Considerations

Q. How can computational modeling guide drug design for this compound?

Tools and workflows:

- Molecular Dynamics (MD) Simulations : Predict conformational stability in aqueous vs. lipid bilayer environments .

- Quantum Mechanics (QM) Calculations : Analyze electron density maps to optimize cyclopropane ring strain and reactivity .

- ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .

Q. What experimental protocols ensure compound stability during storage?

Best practices include:

- Storage Conditions : -20°C under argon to prevent oxidation of the tetrahydroquinoline core .

- Lyophilization : Convert to a stable lyophilized powder for long-term storage (>5 years) .

- Stability Monitoring : Regular HPLC analysis (every 6 months) detects degradation products like hydrolyzed amides .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy?

Bridging the gap involves:

- Bioavailability Studies : Measure plasma concentration-time profiles using LC-MS/MS to identify poor absorption .

- Prodrug Design : Modify the ethanediamide group (e.g., esterification) to enhance membrane permeability .

- Formulation Optimization : Nanoemulsions or liposomal encapsulation improve tissue targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.